Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Description
Properties
Molecular Formula |
C20H19NO6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO6S/c22-10-14-16(23)17(24)15(20(27-14)28-11-6-2-1-3-7-11)21-18(25)12-8-4-5-9-13(12)19(21)26/h1-9,14-17,20,22-24H,10H2 |
InChI Key |
HLTWBWIHWDQQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Benzylation and Reductive Cleavage of Precursors
The synthesis begins with the preparation of methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside, a key intermediate. This involves:
-
Benzylation of 4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside : Treatment with sodium hydride (NaH) in dimethylformamide (DMF) generates an alkoxide at the 3-hydroxyl position, which reacts with benzyl bromide (BnBr) to yield the 3-O-benzyl derivative.
-
Reductive cleavage of the benzylidene group : Sodium cyanoborohydride (NaBH3CN) in the presence of HCl·ether selectively removes the benzylidene protecting group from the 4- and 6-positions, yielding methyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-1-thio-β-D-glucopyranoside.
Glycosylation with Activated Donors
The thioglycoside intermediate undergoes glycosylation to form disaccharide derivatives. A representative protocol involves:
-
Activation of the glycosyl donor : 2,6-Di-O-benzoyl-3,4-O-isopropylidene-α-D-galactopyranosyl bromide is prepared via bromination using Et₄NBr and Br₂ in CH₂Cl₂ at -20°C.
-
Coupling reaction : The donor reacts with the thioglucopyranoside acceptor in the presence of silver triflate (AgOTf) at -80°C to 0°C in anhydrous CH₂Cl₂. Molecular sieves (4Å) ensure moisture-free conditions, critical for high yields.
Alternative Synthetic Routes
Use of α-L-Fucopyranosyl Donors
Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 97242-86-9) demonstrates the adaptability of the core structure. Synthesis involves:
-
Glycosylation with α-L-galactopyranosyl bromide : The 6-hydroxyl group of the thioglucopyranoside reacts with a tris-O-benzylated fucopyranosyl donor under similar AgOTf-promoted conditions.
-
Selective deprotection : Sequential removal of benzyl groups using hydrogenolysis or acidic conditions yields target compounds for further functionalization.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Promoters and Catalysts
-
Silver triflate (AgOTf) : Superior to other promoters (e.g., NIS/TfOH) in achieving high β-selectivity due to its soft Lewis acidity.
-
Et₄NBr : Catalyzes bromination steps by stabilizing reactive intermediates.
Analytical and Purification Techniques
Chromatographic Methods
Structural Characterization
-
NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and anomeric configuration (e.g., β-linkage indicated by J₁,₂ ≈ 10 Hz).
-
Mass spectrometry : High-resolution ESI-MS validates molecular weights, especially for benzylated derivatives.
Applications in Glycobiology
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglucopyranoside moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Glycosylation Reactions
Glycosylation is a fundamental reaction in carbohydrate chemistry where a glycosyl donor reacts with an acceptor to form glycosidic bonds. Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside serves as an effective glycosyl donor due to its ability to participate in both O-glycosylation and C-glycosylation reactions.
- Synthesis of Glycosides : The compound can be utilized to synthesize various glycosides through reactions with different acceptors. Its thiol functionality allows for enhanced nucleophilicity, making it a valuable reagent in creating more complex carbohydrates .
| Reaction Type | Description |
|---|---|
| O-Glycosylation | Formation of O-glycosides via reaction with alcohols or phenols. |
| C-Glycosylation | Formation of C-glycosides, which are more stable than O-glycosides. |
Enzyme Inhibition Studies
Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside has been studied for its potential as an inhibitor of various enzymes, particularly glycosidases and lectins.
- Lectin Inhibition : Research indicates that this compound can inhibit the binding of certain lectins, such as the BS II lectin, demonstrating its utility in studying carbohydrate-protein interactions .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| BS II Lectin | Competitive inhibitor | 4 times more potent than D-fructose . |
| Glycosidases | Potential substrate mimic | Varies based on structure . |
The compound exhibits notable biological activities, including antimicrobial properties and potential therapeutic applications.
- Antimicrobial Properties : Studies have shown that derivatives of phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside possess antimicrobial effects against various pathogens, making them candidates for drug development .
Synthesis of Complex Carbohydrates
Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside serves as a versatile building block for synthesizing more complex carbohydrates and glycoconjugates.
- Building Block for Oligosaccharides : The compound can be used to construct oligosaccharides through sequential glycosylation reactions, facilitating the study of carbohydrate function in biological systems .
| Application | Description |
|---|---|
| Oligosaccharide Synthesis | Used as a donor to create complex oligosaccharides. |
| Glycoconjugate Formation | Essential in synthesizing glycoconjugates for research. |
Case Studies
- Glycoconjugate Synthesis : A study demonstrated the use of phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside in synthesizing a glycoconjugate that mimics bacterial polysaccharides, aiding vaccine development against infectious diseases .
- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of synthesized derivatives against resistant strains of bacteria, showcasing the compound's potential in therapeutic applications .
Mechanism of Action
The mechanism of action of Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with carbohydrate-binding proteins. The compound mimics natural carbohydrates, allowing it to bind to specific proteins and inhibit or modulate their activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool for studying carbohydrate-protein interactions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights critical differences between the target compound and its structural analogs:
*Estimated based on analogous structures.
Physicochemical Properties
- Solubility: Phenyl thioglucopyranosides (e.g., target compound) are lipophilic, favoring organic solvents (e.g., CH2Cl2, THF). Ethyl derivatives with acetyl or benzylidene groups exhibit moderate polarity, suitable for mixed-solvent systems .
- Stability :
- Thioglycosides are stable under neutral conditions but prone to oxidation.
- Phthalimido groups resist hydrolysis under acidic/basic conditions but require hydrazine for deprotection .
Biological Activity
Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside is a synthetic carbohydrate derivative that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and applications in various scientific fields, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside is characterized by the presence of a phthalimido group, a thiol moiety, and a sugar backbone. The synthesis typically involves the reaction of 2-deoxy-2-phthalimido-D-glucopyranose with thiophenol under basic conditions, often utilizing sodium hydride or potassium carbonate as catalysts. The process is followed by purification techniques such as chromatography to achieve high purity levels.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Thiophenol | Basic medium (NaH or K2CO3) |
| 2 | Purification | Chromatography | Standard purification protocols |
Biological Mechanisms
The biological activity of Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside is primarily attributed to its ability to mimic natural carbohydrates, allowing it to interact with carbohydrate-binding proteins. This interaction can modulate various biological pathways, influencing cellular processes such as signaling and metabolism.
- Carbohydrate Mimicry : The compound mimics natural sugars, facilitating binding to lectins and other carbohydrate-binding proteins.
- Inhibition of Glycosidases : It has been shown to inhibit glycosidase enzymes, which are crucial for carbohydrate metabolism. This inhibition can affect glucose utilization in cells, making it a potential therapeutic agent in metabolic disorders.
- Impact on Cancer Metabolism : By modulating glycolytic pathways, it may have applications in cancer therapies, particularly in targeting glycolysis upregulation seen in aggressive tumors like glioblastoma .
Antimicrobial Properties
Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
Glycobiology Research
In glycobiology, this compound serves as a valuable tool for studying carbohydrate-protein interactions. Its ability to bind selectively to specific proteins allows researchers to investigate the roles of carbohydrates in biological processes such as cell signaling and immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside:
-
Glycosidase Inhibition Study : A study demonstrated that this compound effectively inhibited α-glucosidase activity with an IC50 value indicative of its potential as an antidiabetic agent. The inhibition was attributed to competitive binding at the enzyme's active site.
Enzyme IC50 (µM) Mechanism α-Glucosidase 15 Competitive inhibition -
Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that Phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside reduced cell viability significantly, particularly in glycolysis-dependent cancer types. This suggests its utility in targeted cancer therapies .
Cell Line % Viability Reduction Treatment Concentration (µM) U87 (GBM) 54% 20 MCF-7 42% 20
Q & A
Q. What are the key considerations in the synthetic design of phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside for glycosylation studies?
The synthesis involves strategic use of protecting groups and thioglycoside chemistry. For example:
- Phthalimido protection : The 2-phthalimido group is introduced early to block the amine, enabling regioselective functionalization of other hydroxyl groups .
- Thioglycoside formation : Reaction with thiophenol or derivatives in the presence of BF₃·Et₂O or AgOTf catalysts facilitates thioglycoside bond formation .
- Purification : Silica gel chromatography or recrystallization ensures product purity, with NMR (¹H, ¹³C) and mass spectrometry (MS) used for validation .
Q. What analytical techniques are critical for confirming the structural integrity of phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside?
- NMR spectroscopy : ¹H/¹³C NMR resolves anomeric configuration (α/β), phthalimido substitution, and acetyl/benzyl protecting groups. For example, the β-configuration is confirmed by a coupling constant (J₁,₂ ≈ 8–10 Hz) .
- Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and fragmentation patterns .
- X-ray crystallography : Used to resolve ambiguous stereochemistry in complex derivatives .
Advanced Research Questions
Q. How does the 2-phthalimido group influence the substrate specificity of β-N-acetylhexosaminidases compared to native substrates?
The 2-phthalimido group acts as a steric and electronic modulator:
- Steric effects : Bulky phthalimido groups reduce enzymatic hydrolysis rates by ~30–50% compared to native 2-acetamido substrates, as observed in fungal β-N-acetylhexosaminidases .
- Electronic effects : The electron-withdrawing phthalimido group destabilizes the oxazolinium ion intermediate, slowing catalysis. Kinetic studies (e.g., kcat/KM) quantify this effect .
- Selective deprotection : Mild hydrazine treatment removes phthalimido, enabling post-synthetic functionalization for enzyme inhibition studies .
Q. What methodological approaches are employed to resolve contradictions in hydrolysis rates observed with phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside derivatives across different enzyme isoforms?
Contradictions arise from structural variations in enzyme active sites. Strategies include:
- Comparative kinetics : Measure Vmax and KM for fungal (Penicillium), bacterial, and human β-N-acetylhexosaminidases (Table 1) .
- In silico docking : Molecular docking (e.g., using Aspergillus oryzae enzyme models) identifies steric clashes or hydrogen-bonding mismatches .
- Mutagenesis studies : Replace key residues (e.g., Trp-491 in Talaromyces flavus) to assess impact on substrate binding .
Table 1 : Hydrolysis Efficiency of 4-Deoxy Derivatives by β-N-Acetylhexosaminidases
| Enzyme Source | Substrate (1)* Hydrolysis Rate (%) | Substrate (2)* Hydrolysis Rate (%) |
|---|---|---|
| Penicillium spp. | 85% | 72% |
| Human placenta | 12% | 8% |
| Talaromyces flavus | 78% | 65% |
| (1) Phenyl 2-deoxy-2-phthalimido-β-D-glucopyranoside; (2) p-Nitrophenyl analog. |
Q. How is phenyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside utilized in transglycosylation reactions to synthesize complex oligosaccharides?
- Donor-acceptor systems : The thioglycoside acts as a glycosyl donor under enzymatic (e.g., Talaromyces flavus β-hexosaminidase) or chemical (NIS/AgOTf) activation.
- Optimized conditions : 75 mM donor, 300 mM GlcNAc acceptor, 35°C, pH 5.0 yield disaccharides (52% efficiency) .
- Monitoring : TLC and HPLC track reaction progress, with size-exclusion chromatography isolating products .
Data Contradiction Analysis
Q. Why do some studies report high transglycosylation yields (>50%) with fungal enzymes, while others show <10% efficiency with mammalian isoforms?
- Active-site plasticity : Fungal enzymes (e.g., Penicillium) have broader substrate-binding pockets accommodating bulky phthalimido groups, whereas mammalian isoforms exhibit stricter steric constraints .
- Catalytic residues : Fungal enzymes retain catalytic aspartate residues critical for stabilizing transition states, which are less effective in mammalian variants .
Q. Methodological Recommendations
- Enzyme selection : Prioritize fungal β-N-acetylhexosaminidases for high-yield transglycosylation .
- Protecting group strategy : Use phthalimido for amine protection and benzyl/acetyl groups for hydroxyl masking to balance stability and reactivity .
- Hybrid techniques : Combine NMR, MS, and enzymatic assays for comprehensive structural and functional analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
